molecular formula C9H8N2O B1610721 3-(1,3-Oxazol-2-yl)aniline CAS No. 35582-08-2

3-(1,3-Oxazol-2-yl)aniline

Cat. No. B1610721
CAS RN: 35582-08-2
M. Wt: 160.17 g/mol
InChI Key: PMLOUCFXSMIGQI-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)aniline, also known as OXA, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential therapeutic properties. OXA belongs to the family of oxazole compounds and has a molecular formula of C9H8N2O. In

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

Research indicates that aniline derivatives, such as those involving oxazol-2-yl groups, play a crucial role in the synthesis of novel compounds with potential biological activities. For instance, Design and Characterization of Oxazepine New Derivatives study explores the synthesis of Schiff bases and synthetic oxazepine using aniline and aromatic heterocyclic aldehydes. The synthesized compounds were characterized by FTIR, mass spectral, and elemental analyses, showcasing the diverse synthetic applications of aniline derivatives (Israa Jirjees, 2022).

Catalytic Applications

The Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes paper demonstrates the use of aniline derivatives in catalytic applications, specifically in the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives. This catalytic process offers an environmentally friendly protocol for C–N bond formation, highlighting the utility of aniline derivatives in green chemistry (Xiaoyu Wang et al., 2016).

Material Science Applications

In material science, aniline derivatives are used to modify and enhance the properties of materials. The Charge-Transfer Effects in Ni–Fe and Ni–Fe–Co Mixed-Metal Oxides article reveals how aniline acts as a capping agent to produce high-surface-area Ni–Fe–Co films, which exhibit enhanced mass activity as electrocatalysts for the oxygen evolution reaction. This study underscores the role of aniline derivatives in developing advanced materials for energy applications (Michael K. Bates et al., 2016).

Corrosion Inhibition

Aniline derivatives also find applications in corrosion inhibition. The Adsorption and Corrosion Inhibition of New Synthesized Thiophene Schiff Base research illustrates how aniline-based compounds serve as efficient corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in protecting industrial equipment and infrastructure (D. Daoud et al., 2014).

Photoluminescent Materials

The development of photoluminescent materials leverages the unique properties of aniline derivatives. Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes study explores the synthesis and application of N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds in creating emissive materials for organic light-emitting diode (OLED) devices. Such applications demonstrate the potential of aniline derivatives in the field of optoelectronics and lighting (Dileep A. K. Vezzu et al., 2010).

properties

IUPAC Name

3-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLOUCFXSMIGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494875
Record name 3-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Oxazol-2-yl)aniline

CAS RN

35582-08-2
Record name 3-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-oxazol-2-yl)aniline
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Synthesis routes and methods I

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with 3-(2-oxazolyl)aniline to generate the title compound. The 3-(2-oxazolyl)aniline was prepared by treating 3-nitrobenzoyl chloride sequentially with 1,2,3-triazole at 140° C. in sulfolane containing K2CO3 to generate 3-(2-oxazolyl)nitrobenzene which was reduced to the desired aniline with Na2S2O4 in THF/H2O at 90° C.
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Synthesis routes and methods II

Procedure details

To a slurry of stannous chloride dihydrate (11.8 g, 0.05 mol in 35 mL of ethyl acetate under argon at room temperature was added 2-(3-nitro-phenyl)1,3-oxazole (1.95 g, 0.01 mol, from part A). After heating at 80° C. for 20 minutes, the mixture was poured onto crushed ice and made basic (pH 8.5) with saturated sodium bicarbonate. After filtering the resulting solution through a pad of celite to remove insolubles, the organic layer was separated, washed with water and brine, dried (anhydrous magnesium sulfate) and concentrated in vacuo to give 1.64 g of an oil that slowly solidified. 13C-NMR (CDCl3) δ162.1,146.8, 138.3, 129.7, 128.2, 117.0, 116.5, 112.5. m/s (m+H)+ @ 161; MW=160.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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